C5-Chlorine LogP Gain vs. Dechlorinated Analog
The C5 chlorine substitution in N-(5-chloropyridin-2-yl)-2-cyanoacetamide elevates the computed LogP to 1.587, compared with −0.235 for the dechlorinated analog N-(pyridin-2-yl)-2-cyanoacetamide . This represents a ΔLogP of +1.82, moving the compound from a hydrophilic regime (LogP < 0) into the favorable lipophilicity window (LogP 1–3) associated with passive membrane permeability and oral bioavailability . The bromine analog N-(5-bromopyridin-2-yl)-2-cyanoacetamide yields a LogP of 1.696, only 0.109 units higher, while adding 44.45 Da of molecular weight (195.61 → 240.06 g·mol⁻¹), which penalizes ligand efficiency metrics .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.587 (N-(5-chloropyridin-2-yl)-2-cyanoacetamide; MW 195.61; TPSA 65.78 Ų) |
| Comparator Or Baseline | Comparator 1: N-(pyridin-2-yl)-2-cyanoacetamide, LogP = −0.235 (CAS 90004-06-1; MW 161.16). Comparator 2: N-(5-bromopyridin-2-yl)-2-cyanoacetamide, LogP = 1.696 (CAS 157141-57-6; MW 240.06; TPSA 65.78 Ų) |
| Quantified Difference | ΔLogP (Cl vs. H) = +1.82; ΔLogP (Cl vs. Br) = −0.109; ΔMW (Cl vs. Br) = −44.45 g·mol⁻¹ (−18.5%) |
| Conditions | Computed values (in silico prediction); source data from vendor computational chemistry datasheets |
Why This Matters
A LogP shift of +1.82 units corresponds to an approximately 66-fold increase in theoretical partition coefficient, which can determine whether a scaffold is suitable for cell-based assays or in vivo studies, making the chloro analog the balanced choice between hydrophilicity (H) and excessive mass (Br).
- [1] ChemBase.cn / Enamine. 2-Cyano-N-pyridin-2-yl-acetamide (Cat. No. EN300-04648). CAS 90004-06-1. LogP −0.235, MW 161.16. View Source
